Cas no 343774-44-7 (2-(5-Phenyloxazol-2-yl)acetonitrile)

2-(5-Phenyloxazol-2-yl)acetonitrile is a versatile heterocyclic compound featuring an oxazole core substituted with a phenyl group at the 5-position and an acetonitrile moiety at the 2-position. This structure imparts reactivity suitable for further functionalization, making it valuable in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The nitrile group offers a handle for nucleophilic addition or reduction, while the oxazole ring contributes to its stability and potential bioactivity. Its well-defined molecular framework ensures consistent performance in coupling reactions and heterocyclic derivatizations. The compound is typically supplied in high purity, ensuring reliability for research and industrial applications.
2-(5-Phenyloxazol-2-yl)acetonitrile structure
343774-44-7 structure
Product Name:2-(5-Phenyloxazol-2-yl)acetonitrile
CAS No:343774-44-7
MF:C11H8N2O
MW:184.19402217865
CID:5526117
PubChem ID:12639620
Update Time:2025-06-08

2-(5-Phenyloxazol-2-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(5-Phenyloxazol-2-yl)acetonitrile
    • 2-(5-Phenyl-1,3-oxazol-2-yl)acetonitrile
    • Inchi: 1S/C11H8N2O/c12-7-6-11-13-8-10(14-11)9-4-2-1-3-5-9/h1-5,8H,6H2
    • InChI Key: HQPRFQMTHNXKMD-UHFFFAOYSA-N
    • SMILES: O1C(C2=CC=CC=C2)=CN=C1CC#N

Computed Properties

  • Exact Mass: 184.063662883g/mol
  • Monoisotopic Mass: 184.063662883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 49.8Ų

2-(5-Phenyloxazol-2-yl)acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1733866-250mg
2-(5-Phenyloxazol-2-yl)acetonitrile
343774-44-7 98%
250mg
¥5630.00 2024-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1733866-1g
2-(5-Phenyloxazol-2-yl)acetonitrile
343774-44-7 98%
1g
¥13337.00 2024-05-17

Additional information on 2-(5-Phenyloxazol-2-yl)acetonitrile

Introduction to 2-(5-Phenyloxazol-2-yl)acetonitrile (CAS No. 343774-44-7)

2-(5-Phenyloxazol-2-yl)acetonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 343774-44-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the oxazole derivatives family, characterized by its oxygen-containing heterocyclic structure, which imparts unique chemical and biological properties. The presence of a phenyl group and an acetonitrile moiety further enhances its reactivity and utility in synthetic chemistry.

The structural framework of 2-(5-Phenyloxazol-2-yl)acetonitrile consists of a central oxazole ring substituted with a phenyl group at the 5-position and an acetonitrile group at the 2-position. This configuration makes it a versatile intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry. The oxazole ring is known for its stability and ability to participate in various chemical reactions, while the acetonitrile group provides a site for further functionalization.

In recent years, 2-(5-Phenyloxazol-2-yl)acetonitrile has been explored for its potential applications in the development of novel therapeutic agents. Oxazole derivatives are widely recognized for their biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The phenyl group in this compound can enhance binding affinity to biological targets, making it a valuable building block for drug design.

One of the most compelling aspects of 2-(5-Phenyloxazol-2-yl)acetonitrile is its role in the synthesis of small-molecule inhibitors targeting specific enzymes or receptors involved in disease pathways. For instance, researchers have utilized this compound to develop inhibitors of kinases and other enzymes implicated in cancer progression. The acetonitrile group can be further modified to introduce additional functional groups, allowing for fine-tuning of the molecule's properties to optimize its biological activity.

Recent studies have highlighted the utility of 2-(5-Phenyloxazol-2-yl)acetonitrile in the development of photodynamic therapy agents. The oxazole ring can be excited by light, leading to the generation of reactive oxygen species that can selectively target and destroy cancer cells. The phenyl group enhances the absorption spectrum, allowing for efficient light activation. This approach has shown promise in preclinical studies for treating various types of cancer.

The synthesis of 2-(5-Phenyloxazol-2-yl)acetonitrile typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route involves the condensation of 5-bromophenol with 2-aminoethyl cyanoacetate followed by cyclization under basic conditions to form the oxazole ring. Subsequent functionalization introduces the acetonitrile group, often through nucleophilic substitution or other reaction mechanisms.

The purity and quality of 2-(5-Phenyloxazol-2-yl)acetonitrile are critical for its application in pharmaceutical research. High-purity samples are essential for accurate structural elucidation and biological testing. Analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed to confirm the identity and purity of the compound.

In conclusion, 2-(5-Phenyloxazol-2-yl)acetonitrile (CAS No. 343774-44-7) is a multifunctional organic compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow further.

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